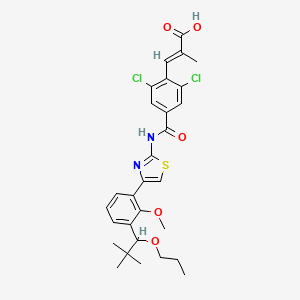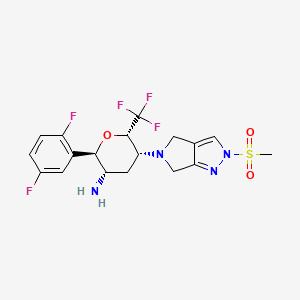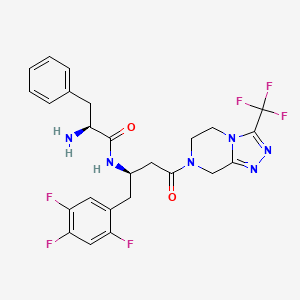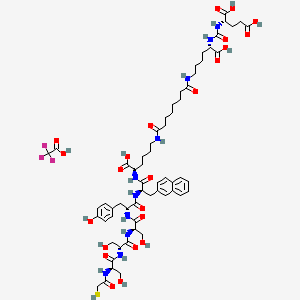![molecular formula C17H16O6 B10857075 [4-[Methoxycarbonyloxy(phenyl)methyl]phenyl] methyl carbonate](/img/structure/B10857075.png)
[4-[Methoxycarbonyloxy(phenyl)methyl]phenyl] methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACA-28 is a potent modulator of the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) signaling pathway. This compound has garnered significant attention due to its unique ability to selectively induce apoptosis in cancer cells, particularly melanoma and pancreatic cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACA-28 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its biological activity. The synthetic route typically includes:
Formation of the Core Structure: The core structure of ACA-28 is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its ability to modulate the ERK MAPK pathway.
Industrial Production Methods
Industrial production of ACA-28 follows a similar synthetic route but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
ACA-28 undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on ACA-28, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups to the ACA-28 molecule, potentially enhancing its activity or specificity.
Common Reagents and Conditions
Common reagents used in the reactions involving ACA-28 include:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to induce oxidation.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Catalysts: Various catalysts, including transition metal complexes, are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include modified versions of ACA-28 with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
ACA-28 has a wide range of scientific research applications, including:
Cancer Research: ACA-28 is extensively studied for its ability to induce apoptosis in cancer cells, particularly those with dysregulated ERK MAPK signaling.
Signal Transduction Studies: Researchers use ACA-28 to study the ERK MAPK signaling pathway and its role in various cellular processes.
Drug Development: ACA-28 serves as a lead compound for the development of new anticancer drugs targeting the ERK MAPK pathway.
Biological Studies: ACA-28 is used to investigate the role of reactive oxygen species in cellular processes and their impact on cancer cell survival.
Mechanism of Action
ACA-28 exerts its effects primarily through the modulation of the ERK MAPK signaling pathway. The mechanism involves:
ERK Activation: ACA-28 induces hyperactivation of ERK, leading to apoptosis in cancer cells.
Reactive Oxygen Species Production: ACA-28 increases the levels of reactive oxygen species, which contribute to its anticancer activity.
Nrf2 Pathway Activation: ACA-28 activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which helps combat oxidative stress.
Comparison with Similar Compounds
Similar Compounds
ACAGT-007a: Another ERK MAPK signaling modulator that induces apoptosis in cancer cells.
1’-Acetoxychavicol Acetate: A compound similar to ACA-28, known for its ability to modulate ERK MAPK signaling.
Uniqueness of ACA-28
ACA-28 is unique due to its selective induction of ERK-dependent apoptosis in cancer cells, particularly melanoma and pancreatic cancer cells. Its ability to increase reactive oxygen species and activate the Nrf2 pathway further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H16O6 |
|---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
[4-[methoxycarbonyloxy(phenyl)methyl]phenyl] methyl carbonate |
InChI |
InChI=1S/C17H16O6/c1-20-16(18)22-14-10-8-13(9-11-14)15(23-17(19)21-2)12-6-4-3-5-7-12/h3-11,15H,1-2H3 |
InChI Key |
UZLVJKSHIATGCE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


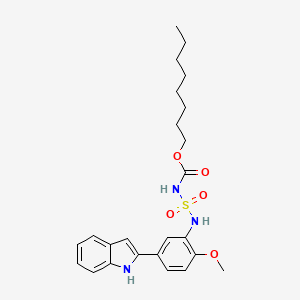
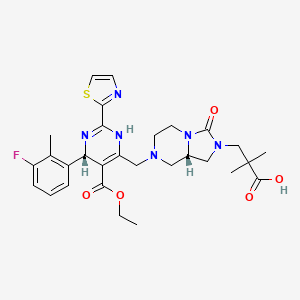
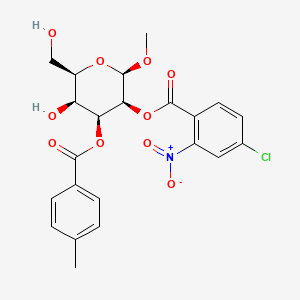
![5-[2-[2-[2-[2-[2-[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B10857010.png)
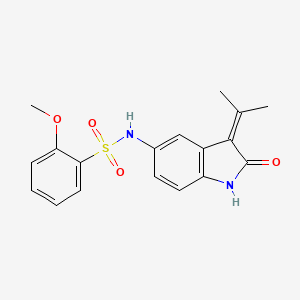
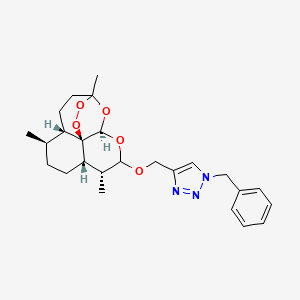
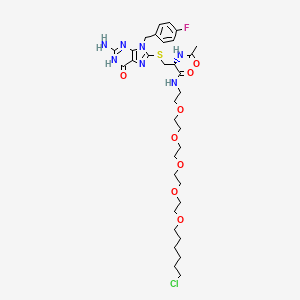
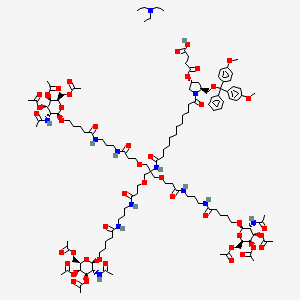
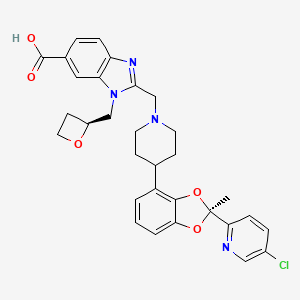
![2-(4-Butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10857048.png)
